molecular formula C7H5NOS B186477 4-Hydroxyphenyl thiocyanate CAS No. 3774-52-5

4-Hydroxyphenyl thiocyanate

Cat. No. B186477
CAS RN: 3774-52-5
M. Wt: 151.19 g/mol
InChI Key: FMRRFPFZGPDDLZ-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl thiocyanate is a chemical compound that is widely used in scientific research due to its unique properties. It is an organic compound with the chemical formula C7H5NOS and has a molecular weight of 151.19 g/mol.

Scientific Research Applications

Chemoselective Synthesis

4-Hydroxyphenyl thiocyanate plays a role in the chemoselective synthesis of biologically interesting compounds. Singh, Lakhan, and Singh (2017) explored the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest (Singh, Lakhan, & Singh, 2017).

Polymer Chemistry

In the realm of polymer chemistry, the polycyclotrimerization of 4,4′-thiodiphenylcyanate, closely related to 4-hydroxyphenyl thiocyanate, was studied by Lin, Hong, and Su (1995). Their work involved differential scanning calorimetry to understand the reaction kinetics and the role of catalysts and impurities in this process (Lin, Hong, & Su, 1995).

Enzymatic Degradation and Biological Interactions

A significant application is found in the enzymatic degradation of thiocyanate compounds. Katayama et al. (1992) discovered a thiocyanate hydrolase in Thiobacillus thioparus, an enzyme that catalyzes the first step in thiocyanate degradation, forming carbonyl sulfide from thiocyanate (Katayama et al., 1992).

Supramolecular Chemistry

Soldatova et al. (2020) reported on the crystal structure of 4-methoxyphenyl(phenyl)iodonium thiocyanate, showcasing the formation of a 16-membered cyclic heterooctamer via halogen bonding. This illustrates the importance of thiocyanate compounds in supramolecular chemistry (Soldatova et al., 2020).

Biochemical Applications

In biochemical research, thiocyanate compounds like 4-hydroxyphenyl thiocyanate have been investigated for their interactions with biological systems. For instance, Hovinen et al. (1998) studied the role of thiocyanate ion in detoxifying chlorambucil, an anticancer agent, highlighting the biochemical significance of thiocyanate ions in drug metabolism (Hovinen et al., 1998).

Analytical Chemistry

In analytical chemistry, the use of thiocyanate compounds as selective sensors in biological and environmental samples has been explored. Singh et al. (2008) synthesized nickel pyrazolyl borate complexes and used them as ionophores in sensors for azide and thiocyanate anions, demonstrating the analytical applications of thiocyanate compounds (Singh et al., 2008).

Electrochemical Applications

Electroanalytical applications of thiocyanate compounds include the development of sensors and electrodes. Matemadombo, Westbroek, and Nyokong (2007) created a novel glassy carbon electrode modified with aryl radicals and cobalt tetracarboxyphthalocyanine for the catalytic oxidation of thiocyanate, showcasing the potential of thiocyanate compounds in electrochemistry (Matemadombo, Westbroek, & Nyokong, 2007).

properties

CAS RN

3774-52-5

Product Name

4-Hydroxyphenyl thiocyanate

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

(4-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C7H5NOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H

InChI Key

FMRRFPFZGPDDLZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)SC#N

Canonical SMILES

C1=CC(=CC=C1C#[N+][S-])O

melting_point

62-63°C

Other CAS RN

3774-52-5

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyphenyl thiocyanate
Reactant of Route 2
4-Hydroxyphenyl thiocyanate
Reactant of Route 3
4-Hydroxyphenyl thiocyanate
Reactant of Route 4
4-Hydroxyphenyl thiocyanate
Reactant of Route 5
4-Hydroxyphenyl thiocyanate
Reactant of Route 6
4-Hydroxyphenyl thiocyanate

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